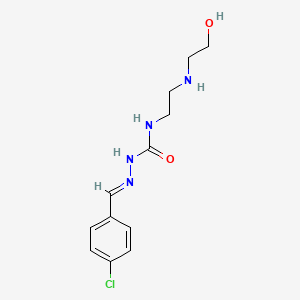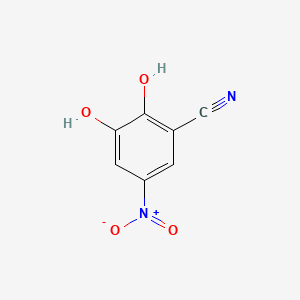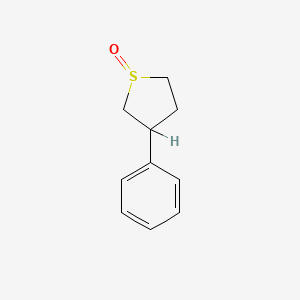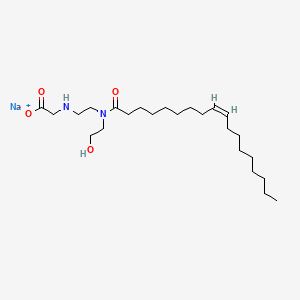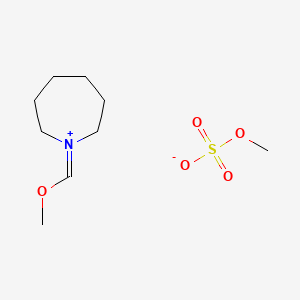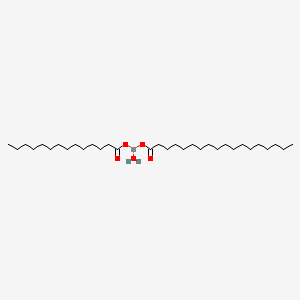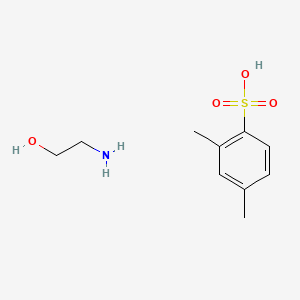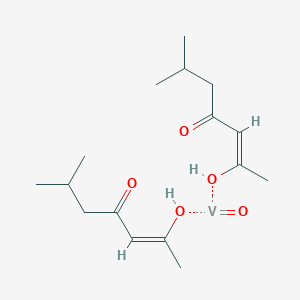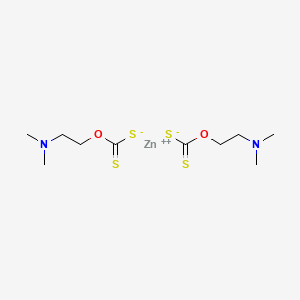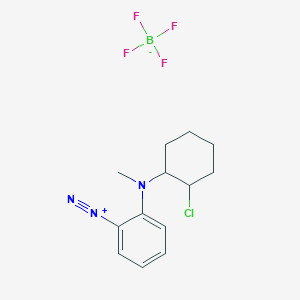
3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate: is a diazonium salt with the molecular formula C13H17BClF4N3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-cyclohexylmethylaminobenzene. The process begins with the reaction of 3-chloro-4-cyclohexylmethylaminobenzene with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures to form the diazonium salt. The resulting diazonium salt is then treated with tetrafluoroboric acid (HBF4) to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are crucial for the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Sodium halides (NaX), water (H2O), and potassium cyanide (KCN) are commonly used.
Coupling Reactions: Phenols and aromatic amines in the presence of a base.
Reduction Reactions: Sodium borohydride (NaBH4) or stannous chloride (SnCl2) in acidic conditions.
Major Products Formed:
Substitution Reactions: 3-Chloro-4-cyclohexylmethylaminobenzene derivatives.
Coupling Reactions: Azo compounds.
Reduction Reactions: 3-Chloro-4-cyclohexylmethylaminobenzene.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate is used as an intermediate in organic synthesis, particularly in the preparation of azo dyes and pigments .
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and as a labeling reagent for biomolecules .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-3-nitrobenzenediazonium tetrafluoroborate
- 3-Bromo-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate
- 4-Methyl-3-cyclohexylmethylaminobenzenediazonium tetrafluoroborate
Comparison: 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate is unique due to the presence of the cyclohexylmethylamino group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
84083-14-7 |
|---|---|
Molekularformel |
C13H17BClF4N3 |
Molekulargewicht |
337.55 g/mol |
IUPAC-Name |
2-[(2-chlorocyclohexyl)-methylamino]benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C13H17ClN3.BF4/c1-17(12-8-4-2-6-10(12)14)13-9-5-3-7-11(13)16-15;2-1(3,4)5/h3,5,7,9-10,12H,2,4,6,8H2,1H3;/q+1;-1 |
InChI-Schlüssel |
QKCCONNIYCQDIJ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CN(C1CCCCC1Cl)C2=CC=CC=C2[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



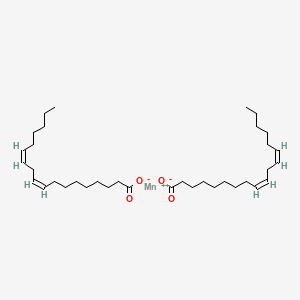
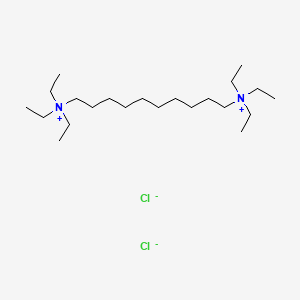
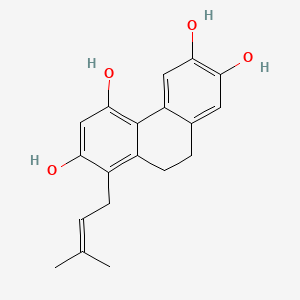
![1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B12676999.png)
